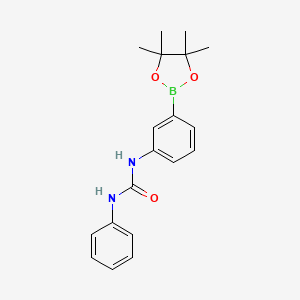![molecular formula C18H19F2N5O2 B10797626 4-[2-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethyl]morpholine](/img/structure/B10797626.png)
4-[2-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of MMV669305 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes:
Formation of the Core Structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of MMV669305.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity.
Industrial production methods for MMV669305 would likely involve scaling up these laboratory procedures, optimizing reaction conditions, and ensuring consistent quality and yield.
Chemical Reactions Analysis
MMV669305 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
MMV669305 has several scientific research applications, including:
Chemistry: It is used as a model compound to study various chemical reactions and mechanisms.
Biology: MMV669305 is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: The compound is being investigated for its potential as a treatment for malaria and other diseases.
Industry: MMV669305 can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MMV669305 involves its interaction with specific molecular targets within cells. It is believed to interfere with key pathways that are essential for the survival and replication of malaria parasites. The exact molecular targets and pathways are still under investigation, but initial studies suggest that MMV669305 may inhibit enzymes or proteins critical to the parasite’s life cycle .
Comparison with Similar Compounds
MMV669305 can be compared with other similar compounds in terms of its structure and biological activity. Some similar compounds include:
MMV048: Another compound from the Open Source Malaria project, known for its potent antimalarial activity.
Artemisinin: A well-known antimalarial compound with a different mechanism of action.
Chloroquine: An older antimalarial drug that has been widely used but now faces resistance issues.
MMV669305 is unique due to its novel structure and potential to overcome resistance seen with other antimalarial drugs .
Properties
Molecular Formula |
C18H19F2N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
4-[2-[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethyl]morpholine |
InChI |
InChI=1S/C18H19F2N5O2/c19-18(20)27-15-3-1-13(2-4-15)17-23-22-16-12-21-11-14(25(16)17)5-6-24-7-9-26-10-8-24/h1-4,11-12,18H,5-10H2 |
InChI Key |
ABRPYUCAABEXTH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-Chlorothieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797549.png)
![4-(2,5-Dimethylpyrrol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797556.png)
![4-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B10797565.png)
![3-[[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-[4-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B10797571.png)
![4-Thiomorpholin-4-ylthieno[3,2-d]pyrimidine](/img/structure/B10797576.png)
![4-Pyrazol-1-ylthieno[3,2-d]pyrimidine](/img/structure/B10797581.png)
![4-Pyrrol-1-ylthieno[3,2-d]pyrimidine](/img/structure/B10797592.png)
![N-(6-bromothieno[3,2-d]pyrimidin-4-yl)-4-methylbenzenesulfonamide](/img/structure/B10797593.png)
![4-(2-Methylindol-1-yl)thieno[3,2-d]pyrimidine](/img/structure/B10797595.png)
![Ethyl 4-(6-bromothieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B10797601.png)
![2-[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]ethanol](/img/structure/B10797603.png)
![3-[4-(difluoromethoxy)phenyl]-N-[(1S)-1-phenylethyl]-[1,2,4]triazolo[4,3-a]pyrazine-5-carboxamide](/img/structure/B10797608.png)
![[3-[4-(Difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]-(5-fluoro-2,3-dihydroindol-1-yl)methanone](/img/structure/B10797612.png)
